molecular formula C16H16ClNO2 B5733720 N-(2-chlorobenzyl)-4-ethoxybenzamide

N-(2-chlorobenzyl)-4-ethoxybenzamide

Cat. No.: B5733720
M. Wt: 289.75 g/mol
InChI Key: KYAOHVOCGNUFIE-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Scaffolds in Bioactive Compound Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, recognized as a fundamental component in a vast array of pharmacologically active molecules. researchgate.netresearchgate.net Benzamide derivatives are known to exhibit a wide spectrum of biological activities. walshmedicalmedia.com Their versatility makes them useful building blocks in organic synthesis for creating biologically active molecules. researchgate.net Research has consistently shown that compounds incorporating the benzamide core possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties, among others. researchgate.netwalshmedicalmedia.com This diverse bioactivity has cemented the benzamide pharmacophore as an essential tool in drug discovery methodologies. researchgate.net

Table 1: Reported Pharmacological Activities of Benzamide Derivatives

Biological Activity Reference
Antimicrobial researchgate.net, walshmedicalmedia.com, researchgate.net
Analgesic researchgate.net, walshmedicalmedia.com, researchgate.net
Anti-inflammatory researchgate.net, walshmedicalmedia.com
Anticancer researchgate.net, walshmedicalmedia.com
Anticonvulsant researchgate.net
Antiviral researchgate.net
Antiallergy researchgate.net

Rationale for Investigating N-(2-chlorobenzyl)-4-ethoxybenzamide Structural Motif

The specific structural arrangement of this compound suggests a deliberate design strategy aimed at exploring and potentially enhancing biological activity. The rationale for investigating this particular motif can be deconstructed by examining its key components:

The N-Benzylbenzamide Core: This central structure is more than just a linker. Studies have identified N-benzylbenzamide derivatives as a promising merged scaffold for designing dual-action ligands. acs.org For example, N-benzylbenzamides have been investigated as modulators for both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to metabolic syndrome. acs.org This suggests the core framework is an excellent starting point for developing multi-target agents. acs.org

The Halogenated Benzyl (B1604629) Group: The inclusion of a chlorine atom on the benzyl ring is a common and effective tactic in medicinal chemistry. mdpi.com Empirical observations have shown that the strategic placement of chlorine atoms can significantly enhance the inherent biological activity of a molecule. mdpi.com For instance, research on benzyl guanidine (B92328) derivatives revealed that a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative possessed potent antibacterial activity against both S. aureus and E. coli. nih.gov The presence of the 2-chloro substituent in this compound is therefore rationalized by its potential to modulate the compound's electronic properties and improve its interaction with biological targets.

The 4-Ethoxybenzamide (B1582668) Moiety: The ethoxy group (-OCH2CH3) on the benzamide ring also plays a crucial role. The related compound 2-ethoxybenzamide (B1671398) (Ethenzamide) is a known nonsteroidal anti-inflammatory agent with analgesic and antipyretic effects. medchemexpress.comwikipedia.org The presence and position of the ethoxy group contribute to a compound's specific chemical characteristics and biological profile. Investigating the 4-ethoxy isomer allows for the exploration of structure-activity relationships (SAR), a fundamental process in pharmaceutical chemistry to understand how such structural changes impact interactions with biological targets.

Overview of Current Research Landscape Pertaining to Halogenated Benzyl and Ethoxybenzamide Derivatives

The scientific interest in the constituent parts of this compound is reflected in the active research surrounding related derivatives.

Halogenated Benzyl Derivatives: The introduction of halogen atoms, particularly chlorine, to benzyl-containing structures is a recurring theme in the development of new bioactive agents. A recent study designed and synthesized a series of molecules with chloro-substituted benzyl esters to evaluate their antifungal activity, demonstrating the utility of this motif in agrochemical research. nih.gov In the field of antimicrobials, various benzyl guanidine derivatives featuring chloro-substitutions have been synthesized and tested, with some showing potent, low-micromolar inhibitory activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Ethoxybenzamide Derivatives: Research into ethoxybenzamide derivatives is notably represented by studies on 2-ethoxybenzamide (Ethenzamide). It is used as an over-the-counter analgesic and anti-inflammatory drug in some regions and is metabolized in the body to salicylamide. wikipedia.org Beyond its anti-inflammatory properties, recent research has shown that 2-ethoxybenzamide can induce melanin (B1238610) synthesis in melanoma cells, suggesting its potential application in studies related to hypopigmentation. medchemexpress.com Furthermore, the ethoxybenzamide structure serves as a valuable intermediate in the synthesis of other complex molecules, including potential serotonin-3 (5-HT3) receptor antagonists.

Table 2: Research Highlights of Related Derivative Classes

Derivative Class Compound Example Research Focus Findings Reference
Halogenated Benzyl Chloro-substituted benzyl esters Antifungal Activity Demonstrated in vivo curative activity against Botrytis cinerea. nih.gov
Halogenated Benzyl 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine Antibacterial Activity Potent activity against S. aureus and E. coli. nih.gov
Ethoxybenzamide 2-Ethoxybenzamide (Ethenzamide) Anti-inflammatory, Analgesic Common agent for relief of fever, headaches, and pain. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-14-9-7-12(8-10-14)16(19)18-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOHVOCGNUFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Chlorobenzyl 4 Ethoxybenzamide and Analogues

Retrosynthetic Analysis of N-(2-chlorobenzyl)-4-ethoxybenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. leah4sci.com For this compound, the most logical and common disconnection is at the amide C-N bond. This is a standard strategy because numerous reliable methods exist for forming amide bonds. amazonaws.com

This disconnection breaks the target molecule into two primary synthons: a 4-ethoxybenzoyl cation and a 2-chlorobenzyl anion. These synthons correspond to readily available or easily synthesizable chemical reagents.

Synthon 1: 4-Ethoxybenzoyl cation

Synthetic Equivalent: 4-Ethoxybenzoic acid or its activated derivatives, such as 4-ethoxybenzoyl chloride. 4-Ethoxybenzoic acid is a commercially available compound. nih.gov

Synthon 2: 2-Chlorobenzylamine (B130927) anion

Synthetic Equivalent: 2-Chlorobenzylamine.

The forward synthesis, therefore, involves the coupling of a 4-ethoxybenzoic acid derivative with 2-chlorobenzylamine. This approach forms the basis for the direct amidation routes discussed in the following section.

Optimized Direct Amidation Routes

Direct amidation represents the most straightforward synthetic pathway to this compound, involving the formation of the amide bond from the corresponding carboxylic acid and amine precursors.

Coupling of 4-Ethoxybenzoic Acid Derivatives with 2-Chlorobenzylamine Analogues

The reaction of a carboxylic acid with an amine to form an amide is a condensation reaction that typically requires activation of the carboxylic acid. Several methods are available for this transformation.

One of the most traditional and effective methods is the Schotten-Baumann reaction . This involves converting 4-ethoxybenzoic acid into its more reactive acid chloride, 4-ethoxybenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with 2-chlorobenzylamine in the presence of a base (like triethylamine (B128534) or aqueous sodium hydroxide) to neutralize the HCl byproduct and drive the reaction to completion. A similar synthesis was reported for N-(3-chlorophenethyl)-4-nitrobenzamide, where 4-nitrobenzoyl chloride was reacted with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane (B109758) with triethylamine. mdpi.com

Alternatively, direct coupling can be achieved without isolating the acyl chloride intermediate by using coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. walisongo.ac.id These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.

Recent advancements have also focused on catalytic direct amidation. For instance, titanium(IV) chloride (TiCl₄) has been shown to be an effective catalyst for the direct amidation of benzoic acid with benzylamine (B48309) in refluxing toluene (B28343), affording high yields. researchgate.net

Table 1: Comparison of Selected Direct Amidation Methods

MethodActivating/Coupling AgentTypical SolventKey Features
Schotten-BaumannThionyl Chloride (SOCl₂) or Oxalyl ChlorideDichloromethane (DCM), Tetrahydrofuran (THF)High-yielding, but requires a two-step process (acid to acyl chloride, then to amide). mdpi.com
Carbodiimide CouplingEDC, DCCDCM, Dimethylformamide (DMF)One-pot reaction; DCC can lead to urea (B33335) byproduct that is difficult to remove. walisongo.ac.id
Catalytic Direct AmidationTitanium(IV) halides (e.g., TiCl₄, TiF₄)TolueneCatalytic approach with good yields, avoiding stoichiometric activators. researchgate.net

Green Chemistry Approaches to Amidation Reactions

In line with the principles of green chemistry, significant research has been directed toward developing more sustainable amidation protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. tandfonline.com

A prominent green method is the boric acid-catalyzed condensation . This reaction involves heating the carboxylic acid (4-ethoxybenzoic acid) and the amine (2-chlorobenzylamine) with a catalytic amount of boric acid in a solvent like toluene. sciepub.com A Dean-Stark apparatus is used to remove water, the sole byproduct, thereby driving the reaction equilibrium towards the product. This method avoids the poor atom economy associated with traditional coupling reagents. walisongo.ac.id Studies on the amidation of benzoic acid and benzylamine showed that increasing the catalyst loading of boric acid could shorten reaction times significantly. sciepub.com

Another innovative approach is the use of enol esters , such as vinyl benzoate (B1203000), for N-benzoylation under solvent-free and catalyst-free conditions. tandfonline.com In this method, the amine is simply mixed with an excess of vinyl benzoate and stirred at room temperature. The reaction proceeds cleanly, and the product can often be isolated by simple crystallization, making it an environmentally benign alternative. tandfonline.comtandfonline.com

Table 2: Green Chemistry Approaches for Amide Synthesis

MethodCatalyst/ReagentConditionsAdvantages
Boric Acid CatalysisBoric Acid (B(OH)₃)Toluene, reflux with water removalCatalytic, high atom economy, water is the only byproduct. walisongo.ac.idsciepub.com
Solvent-Free BenzoylationVinyl BenzoateRoom temperature, no solvent, no catalystEcologically compatible, simple workup, mild conditions. tandfonline.comtandfonline.com

Modular Synthesis Strategies for Structural Diversification

Modular synthesis allows for the rapid generation of a library of analogues by systematically varying the building blocks. researchgate.net This is crucial in medicinal chemistry for establishing structure-activity relationships. For this compound, this involves modifying both the benzamide (B126) precursor and the benzylamine moiety.

Synthesis of Novel Benzamide Precursors

To create analogues, a variety of substituted 4-aminobenzoic acids or other benzoic acid derivatives can be synthesized. The functionalization of the aromatic ring is typically achieved through electrophilic aromatic substitution reactions. For example, starting with a simple benzene (B151609) derivative, functional groups like nitro, halogen, or alkyl groups can be introduced. These groups can then be further manipulated to achieve the desired precursor. A series of novel benzamides have been synthesized starting from precursors like 2,3-dimethoxybenzoic acid and 3-acetoxy-2-methylbenzoic acid, which were then coupled with various amines. researchgate.net This highlights the flexibility in choosing the acid component to build structural diversity.

Introduction of Halogenated Benzyl (B1604629) Moieties

The benzylamine component can also be diversified. A general route to substituted benzylamines starts from the corresponding substituted toluene. For instance, free radical halogenation of a substituted toluene with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) yields the benzyl halide. vaia.com Subsequent nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, produces the desired benzylamine. vaia.com

An alternative high-yielding method for preparing halogenated benzylamines involves the catalytic hydrogenation of halogenated benzonitriles. google.com This process is often carried out using catalysts like Raney nickel in the presence of ammonia to yield the primary amine directly. This method is robust and can be scaled for industrial production. google.com Furthermore, palladium-catalyzed C-H activation protocols have been developed for the direct ortho-C–H chlorination and bromination of unprotected benzylamines, offering a direct route to halogenated analogues from simpler starting materials. thieme-connect.com

Diversification at the Ethoxy Phenyl Ring

A foundational method for this coupling is the Schotten-Baumann reaction, where a substituted benzoyl chloride reacts with an amine under basic conditions. mdpi.com For diversification, one would start with a precursor like 4-hydroxybenzoic acid. The hydroxyl group can be alkylated with a variety of alkyl halides (e.g., propyl bromide, butyl bromide, benzyl bromide) under Williamson ether synthesis conditions (a base such as K₂CO₃ in a polar aprotic solvent like DMSO) to generate a library of 4-alkoxybenzoic acids. researchgate.net These acids can then be converted to their more reactive acyl chloride derivatives using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and subsequently reacted with 2-chlorobenzylamine to yield the desired N-(2-chlorobenzyl)-4-alkoxybenzamide analogues.

Another approach involves palladium-catalyzed cross-coupling reactions on a 4-halobenzamide precursor. For instance, a precursor like N-(2-chlorobenzyl)-4-bromobenzamide could undergo Buchwald-Hartwig amination or etherification reactions to introduce a wide array of alkoxy or amino substituents.

The following table illustrates a representative set of analogues that could be synthesized by modifying the 4-position of the phenyl ring, starting from the corresponding 4-substituted benzoic acid.

Table 1: Representative Analogues of this compound with Diversification at the Phenyl Ring

Compound NameStarting Carboxylic AcidProposed Modification
N-(2-chlorobenzyl)-4-propoxybenzamide4-Propoxybenzoic acidExtension of the alkyl chain.
N-(2-chlorobenzyl)-4-isopropoxybenzamide4-Isopropoxybenzoic acidIntroduction of a branched alkyl group.
N-(2-chlorobenzyl)-4-(trifluoromethoxy)benzamide4-(Trifluoromethoxy)benzoic acidIntroduction of an electron-withdrawing group.
N-(2-chlorobenzyl)-4-(benzyloxy)benzamide4-(Benzyloxy)benzoic acidIntroduction of a bulky, aromatic ether.

Stereoselective Synthesis of Chiral this compound Derivatives (If Applicable to Chiral Analogs)

While this compound itself is achiral, the introduction of stereocenters into its structure could lead to analogues with distinct three-dimensional conformations and potentially novel biological activities. The development of N-benzylbenzamide derivatives as potent inhibitors for various biological targets highlights the importance of exploring chiral space. nih.govnih.gov

Stereoselective synthesis could be approached by introducing chirality at several positions:

On the Benzyl Moiety: A chiral center could be introduced on the benzylic carbon by starting with a chiral 1-(2-chlorophenyl)ethanamine (B1296576) instead of 2-chlorobenzylamine. The subsequent amidation with 4-ethoxybenzoyl chloride would produce a chiral product.

On the Alkoxy Group: Using a chiral alcohol, such as (R)- or (S)-2-butanol, to alkylate a 4-hydroxybenzamide (B152061) precursor would result in a chiral sec-butoxy substituent.

A general strategy for stereoselective synthesis involves the use of chiral catalysts or auxiliaries. For instance, asymmetric reduction of a ketone precursor to a chiral alcohol or asymmetric amination could be employed. A stereoselective approach for the synthesis of related N-benzyl substituted cyclic compounds has been achieved using ring-closing metathesis (RCM) on substrates derived from stereoselective allylation, demonstrating that high diastereoselectivity can be achieved in complex N-benzyl structures. researchgate.net While not directly applied to the target compound, these principles suggest that chiral analogues are synthetically accessible.

The successful synthesis of such chiral derivatives would require careful control of reaction conditions and purification by methods such as chiral chromatography to separate enantiomers or diastereomers.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the scalable and efficient production of this compound, flow chemistry presents significant advantages over traditional batch processing. Continuous flow systems, where reagents are pumped through a network of tubes and reactors, offer enhanced control over reaction parameters, improved safety, and higher throughput. nih.gov

The synthesis of N-benzyl amides and related structures has been successfully translated to continuous flow processes. For example, the synthesis of N-benzyl-p-toluenesulfonamide was optimized using a continuous flow system, which significantly reduced reaction time and improved yield and purity. cjph.com.cn Similarly, the production of N-benzylhydroxylamine hydrochloride was improved using a continuous-flow reactor, achieving a higher yield and reducing waste. mdpi.com

A plausible continuous flow setup for this compound would involve pumping solutions of 4-ethoxybenzoyl chloride and 2-chlorobenzylamine with a base (e.g., triethylamine or N,N-diisopropylethylamine) through a mixing junction and into a heated or cooled coil reactor. cjph.com.cnrsc.org The short diffusion distances and high surface-area-to-volume ratio in the flow reactor allow for precise temperature control and rapid mixing, often leading to faster reactions and cleaner product profiles. nih.gov

The table below outlines key parameters and their potential impact on a continuous flow synthesis of the target compound, based on findings from related processes. cjph.com.cn

Table 2: Key Parameters for Continuous Flow Synthesis of this compound

ParameterDescriptionPotential Impact on Synthesis
Residence TimeThe time reagents spend in the reactor.Controls reaction completion; optimization can maximize conversion while minimizing byproduct formation.
TemperatureThe temperature of the reactor coil.Affects reaction rate and selectivity. Precise control prevents overheating and decomposition.
Reagent ConcentrationMolar concentration of starting materials.Influences reaction kinetics and overall throughput (space-time yield).
StoichiometryMolar ratio of reagents (e.g., amine to acyl chloride and base).Can be finely tuned to maximize the yield based on the limiting reagent and minimize impurities.

Implementing a continuous flow process can lead to a more sustainable and cost-effective manufacturing protocol, which is highly valuable for the large-scale production of fine chemicals and pharmaceutical intermediates.

Structure Activity Relationship Sar and Molecular Design Strategies of N 2 Chlorobenzyl 4 Ethoxybenzamide Derivatives

Exploration of Substituent Effects on the N-Benzyl Moiety

The N-benzyl group of N-(2-chlorobenzyl)-4-ethoxybenzamide offers a rich canvas for synthetic modification. Alterations to this part of the molecule can significantly impact its interaction with biological targets.

Positional Isomerism of Halogen Substituents on the Benzyl (B1604629) Ring

The placement of halogen atoms on the benzyl ring is a critical determinant of a compound's properties. Halogens are electron-withdrawing groups that can influence the electronic environment of the ring and participate in halogen bonding, a type of non-covalent interaction. nih.gov The position of the halogen—ortho, meta, or para—can lead to different biological activities.

For instance, studies on related benzamide (B126) derivatives have shown that moving a halogen substituent can alter the molecule's crystal packing and intermolecular interactions, which in turn can affect its biological availability and target engagement. mdpi.com The ortho-chloro substitution in the parent compound is a key feature. Moving the chlorine to the meta or para position would likely alter the molecule's conformational preferences and its ability to fit into a binding pocket. The ortho position often induces a specific twist in the molecule that can be crucial for activity.

Research on other aromatic compounds has demonstrated that the order of reactivity for halogen substituents often follows the trend F > Cl > Br > I, with fluorine being the most reactive and least deactivating to the ring. libretexts.org However, the size of the halogen also plays a role, with larger halogens potentially causing steric hindrance. libretexts.org The interplay between the inductive effect (electron-withdrawing) and the resonance effect (electron-donating) of halogens further complicates their influence on the benzene (B151609) ring's reactivity and interaction with a target. aakash.ac.in

Substituent Position Potential Effect on Activity Rationale
Ortho (as in parent)Establishes a specific conformationMay be optimal for binding pocket fit
MetaAlters electronic distribution and conformationMay lead to decreased or different activity
ParaAlters electronic distribution and conformationMay lead to decreased or different activity

Introduction of Diverse Functional Groups on the Benzyl Ring

Introducing a variety of functional groups onto the benzyl ring can probe the steric, electronic, and hydrogen-bonding requirements of the target. These groups can range from small, electron-donating groups like methyl to larger, electron-withdrawing groups like nitro.

The introduction of electron-donating groups, such as methyl or methoxy (B1213986), generally increases the electron density of the benzyl ring. In some systems, this has been shown to accelerate fragmentation of related compounds, which could be a desirable feature for prodrugs. rsc.org Conversely, electron-withdrawing groups, like nitro or cyano, decrease the electron density and can form different types of interactions with a biological target. nih.gov

The impact of these substitutions is often position-dependent. For example, a substituent at the para position might have a more pronounced electronic effect due to its position in the conjugated system, while an ortho substituent could have a greater steric influence.

Functional Group General Effect Potential Impact on Activity
Electron-Donating (e.g., -CH3, -OCH3)Increases electron densityMay enhance binding through favorable electronic interactions or alter metabolism.
Electron-Withdrawing (e.g., -NO2, -CN)Decreases electron densityCan introduce new hydrogen bonding opportunities or electrostatic interactions.
Bulky Groups (e.g., -t-butyl)Increases steric hindranceMay improve selectivity or, conversely, prevent binding.

Conformational Analysis of the Benzyl Amide Linkage

Computational studies and experimental techniques like X-ray crystallography can provide insights into the preferred conformations. researchgate.netjst.go.jp The planarity of the amide bond and the torsion angle between the amide plane and the benzyl ring can be influenced by substituents on the benzyl ring. acs.orgnih.gov For example, bulky substituents at the ortho position of the benzyl ring can force a non-planar conformation, which might be either beneficial or detrimental to activity. Understanding these conformational preferences is vital for designing derivatives with improved biological profiles. acs.orgnih.gov

Modulations of the 4-Ethoxybenzamide (B1582668) Core

The 4-ethoxybenzamide portion of the molecule also presents opportunities for structural modification to enhance activity and fine-tune properties.

Alterations of the Alkoxy Chain Length and Branching

The ethoxy group at the 4-position of the benzamide ring is a key feature that can be modified to explore the size and shape of the binding pocket it occupies. Systematically altering the length of the alkoxy chain (e.g., from methoxy to propoxy or butoxy) can reveal the optimal chain length for hydrophobic interactions within the target.

Introducing branching into the alkyl chain (e.g., an isopropoxy group instead of a propoxy group) can probe the steric tolerance of the binding site. A branched chain might provide a better fit or, conversely, be too bulky to be accommodated. Studies on related N-(2-alkoxy-2-substituted phenyl-ethyl)phenyl amides have shown that such modifications can significantly impact biological activity. jlu.edu.cn

Alkoxy Chain Modification Potential Effect on Activity
Increased Length (e.g., propoxy, butoxy)May enhance hydrophobic interactions, potentially increasing potency.
Decreased Length (e.g., methoxy)May reduce hydrophobic interactions, potentially decreasing potency.
Branching (e.g., isopropoxy)Can probe steric limitations of the binding pocket.

Substituent Effects on the Ethoxy Phenyl Ring

For example, introducing an electron-withdrawing group like a halogen or a nitro group could enhance interactions with an electron-rich area of the binding site. Conversely, an electron-donating group could favor interactions with an electron-deficient region. The position of the substituent is also critical, with ortho substituents potentially influencing the conformation of the ethoxy group. Research on other benzamide derivatives has shown that even small changes to this ring can lead to significant differences in biological activity. amanote.com

Substituent Type on Phenyl Ring Potential Impact on Activity
Electron-Withdrawing (e.g., -Cl, -NO2)Can alter the electronic properties of the benzamide core and introduce new interaction points.
Electron-Donating (e.g., -NH2, -OH)Can modify hydrogen bonding capabilities and electronic character.

Replacement of the Amide Linker with Bioisosteric Equivalents

The amide bond is a cornerstone of many biologically active molecules, including this compound. However, its susceptibility to enzymatic hydrolysis can limit the in vivo stability and oral bioavailability of drug candidates. mdpi.com To overcome this, medicinal chemists often employ bioisosteric replacement, a strategy that involves substituting the amide group with other functional groups that mimic its key physicochemical properties, such as size, shape, and electronic distribution. nih.govdrughunter.com

A variety of bioisosteres for the amide bond have been investigated, with five-membered heterocyclic rings being particularly prominent. nih.gov Among these, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently used as they can replicate the planarity and dipole moment of an amide bond. nih.gov While they are nonclassical bioisosteres and thus exhibit variations in aromaticity and hydrogen bonding capacity, their introduction can lead to improved metabolic stability and membrane permeability. nih.gov

For instance, in a study on benzamide derivatives with pesticidal activity, the amide linker was replaced with a 1,2,4-oxadiazole (B8745197) ring connected to a pyrazole (B372694) moiety. This modification was part of a strategy to discover compounds with enhanced biological activity and lower toxicity. mdpi.com The resulting compounds demonstrated significant insecticidal and fungicidal activities, underscoring the potential of amide bioisosteres to modulate the biological profile of benzamide-based compounds. mdpi.com

The following table illustrates the concept of amide-to-oxadiazole bioisosteric replacement in a series of benzamide analogues, along with their observed biological activities against various pests.

Compound IDR1R2LinkerTarget OrganismActivity (%)
14a 2-FH1,2,4-OxadiazoleMythimna separata50
14f 2-F, 3-CH3H1,2,4-OxadiazoleMythimna separata50
14q 2,3,4,5,6-penta-FCl1,2,4-OxadiazoleMythimna separata70
14h 3-Cl, 2-CH3H1,2,4-OxadiazolePyricularia oryzae77.8
Tebufenpyrad (Control) --AmideMythimna separata60

Data sourced from a study on 1,2,4-oxadiazole substituted benzamides. mdpi.com

Other heterocyclic systems, such as triazoles and imidazoles, have also been successfully employed as amide surrogates, offering alternative geometries and electronic properties that can be fine-tuned to optimize interactions with biological targets. nih.govdrughunter.com The trifluoroethylamine group has also emerged as a non-heterocyclic bioisostere that can enhance metabolic stability by being less susceptible to proteolysis. drughunter.com

Impact of Molecular Rigidity and Flexibility on Biological Interaction

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The balance between molecular rigidity and flexibility plays a crucial role in how a ligand binds to its target receptor. A rigid structure can pre-organize the molecule into a bioactive conformation, minimizing the entropic penalty upon binding and potentially increasing affinity. Conversely, a degree of flexibility allows the molecule to adapt its shape to the binding site, which can be advantageous.

Computational methods, such as molecular mechanics and Density Functional Theory (DFT) calculations, are often used to predict the stable conformers of a molecule. nih.gov These theoretical predictions, when combined with experimental data from techniques like X-ray crystallography and NMR spectroscopy, provide a comprehensive understanding of the molecule's conformational preferences. nih.govresearchgate.net In a study of adamantyl-based acyl-thioureas, a related class of compounds, conformational analysis revealed a stable S-shaped geometry stabilized by an intramolecular hydrogen bond. nih.gov This preferred conformation dictates the spatial arrangement of key pharmacophoric features and influences how the molecule interacts with its biological target. nih.gov

The strategic introduction of conformational constraints is a powerful tool in drug design. By systematically rigidifying or introducing flexibility into the this compound scaffold, it is possible to probe the conformational requirements of the target binding site and optimize the compound's activity.

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov The goal is to develop compounds with a modified or enhanced biological activity profile, potentially by interacting with multiple targets or by improving pharmacokinetic properties. nih.gov This approach has been successfully applied to a wide range of therapeutic areas.

For this compound, hybridization could involve linking this scaffold to another known bioactive moiety. The choice of the hybridization partner would depend on the desired therapeutic outcome. For example, if the goal is to develop a novel anticancer agent, the benzamide scaffold could be hybridized with a molecule known to inhibit a specific cancer-related target.

A study on the design of novel anticancer agents involved the synthesis of hybrid compounds linking a quinazoline (B50416) moiety to a pyrimidine (B1678525) ring through a diamine linker. researchgate.net This strategy aimed to combine the pharmacophoric features of both heterocyclic systems to achieve a synergistic effect. The resulting hybrids were evaluated for their anticancer activity, demonstrating the potential of this approach to generate novel therapeutic candidates. researchgate.net

The design of such hybrids requires careful consideration of the linker used to connect the two scaffolds. The linker should be stable and of an appropriate length and flexibility to allow each pharmacophore to adopt its optimal binding conformation.

Prodrug and Targeted Delivery Approaches (Focusing on Chemical Design, not Dosage)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.govnih.gov The chemical design of prodrugs is a versatile strategy to overcome various pharmaceutical challenges, such as poor solubility, chemical instability, and lack of site-specificity. nih.govnih.gov

For this compound, several prodrug strategies could be envisioned. If the compound suffers from poor water solubility, a hydrophilic moiety could be temporarily attached to the molecule to enhance its solubility. For instance, a phosphate (B84403) or an amino acid could be linked to the molecule via an ester or amide bond that is designed to be cleaved by endogenous enzymes.

One innovative prodrug strategy involves the use of a nitroimidazole group to protect a labile thiol functionality in a series of anti-HIV sulfanylbenzamides. nih.gov This modification rendered the compounds stable in the bloodstream and improved their oral bioavailability. nih.gov The prodrug was designed to be cleaved in vivo, releasing the active thiol-containing drug. nih.gov

Another approach, termed "strategy-level prodrug synthesis," focuses on incorporating a conditionally responsive group early in the synthetic sequence. nih.gov This allows for greater flexibility in the choice of linkers and attachment points, potentially leading to prodrugs with enhanced stability and more controlled release profiles. nih.gov For example, methods have been developed for the controlled release of amide groups, which could be applicable to the this compound scaffold. nih.gov

The chemical design of a prodrug involves selecting an appropriate promoiety and a linker that will be cleaved at the desired site and rate. The goal is to ensure that the active drug is released at the target site of action, thereby maximizing its therapeutic effect and minimizing potential side effects.

Mechanistic Investigations of Biological Activities of N 2 Chlorobenzyl 4 Ethoxybenzamide Analogues

In Vitro Target Engagement Studies

In vitro studies are fundamental to elucidating the direct molecular interactions between a compound and its biological targets. For N-(2-chlorobenzyl)-4-ethoxybenzamide analogues, these investigations have centered on their effects on specific enzymes and receptors, as well as detailed analyses of the protein-ligand binding interfaces.

The interaction of benzamide (B126) derivatives with enzymes is a key area of investigation. Histone deacetylases (HDACs), zinc-dependent enzymes that play a crucial role in gene expression, have been a significant focus. nih.gov Certain benzamide derivatives have been identified as potent HDAC inhibitors (HDACIs). nih.gov

Research into novel benzamide-based derivatives has shown that specific structural features are key for HDAC inhibition. A study evaluating a series of these compounds against class I HDAC enzymes (HDAC1, 2, 3, and 8) revealed that derivatives featuring an amine group demonstrated notable inhibitory activity against HDAC1, HDAC2, and HDAC3 at a 10 μM concentration. nih.gov One particular compound, designated 7j in the study, exhibited the most potent inhibition with IC₅₀ values of 0.65 μM, 0.78 μM, and 1.70 μM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov Interestingly, none of the tested compounds, including the established HDACI entinostat, showed activity against HDAC8. nih.gov

CompoundTarget EnzymeIC₅₀ (μM)
7j HDAC10.65
7j HDAC20.78
7j HDAC31.70

Data sourced from a study on benzamide derivatives as HDAC inhibitors. nih.gov

In addition to HDACs, other benzamide analogues have been assessed for their inhibitory effects on different enzymes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as potential antidiabetic agents through their inhibition of α-glucosidase and α-amylase. nih.gov Compound 5o from this series was identified as a particularly potent inhibitor, showing significantly higher activity against both enzymes compared to the standard drug, acarbose. nih.gov

Analogues of this compound have been investigated for their ability to bind to and modulate various receptors, with a particular emphasis on serotonin (B10506) (5-HT) receptors. The 5-HT₄ receptor, which is widely distributed in the central nervous system and peripheral tissues, is a notable target. nih.gov Its activation can influence the release of several neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576). nih.gov

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides were synthesized and found to act as selective 5-HT₄ receptor agonists. nih.gov One compound from this series, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912), was highlighted for its potential as a prokinetic agent with minimal affinity for 5-HT₃ and dopamine D₂ receptors. nih.gov

Further studies have explored the affinity of benzamide derivatives for other serotonin receptor subtypes. Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives demonstrated high affinity and selectivity for the 5-HT₁ₐ receptor. acs.org The selectivity for the 5-HT₁ₐ receptor over other key receptors, such as the α₁ and D₂ receptors, was found to be substantial for most of the tested compounds, often exceeding a 1000-fold difference in binding affinity. acs.org For instance, compound 55 in the study showed a pKᵢ of 11.07 for the 5-HT₁ₐ receptor, while its affinity for the D₂ receptor was significantly lower at 7.54. acs.org

Compound ClassTarget ReceptorActivity
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides5-HT₄Selective Agonist nih.gov
1-(1-benzoylpiperidin-4-yl)methanamine derivatives5-HT₁ₐHigh Affinity & Selectivity acs.org

Understanding the specific molecular interactions between a ligand and its protein target is crucial for rational drug design. Molecular docking and simulation studies have provided insights into the binding modes of benzamide analogues.

In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as α-glucosidase inhibitors, molecular docking revealed key interactions within the enzyme's active site. nih.gov The analysis showed that the compounds engaged in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues. nih.gov For example, the 2-Cl-4-NO₂ substituted phenyl ring was observed to form a pi-anion interaction with the residue Glu:276. nih.gov Furthermore, pi-pi T-shaped and pi-pi stacked interactions were noted between the ligand's phenyl rings and amino acid residues such as His:348, Tyr:344, and Phe:298. nih.gov

Similar detailed analyses have been performed on other ligand-protein complexes. For instance, the binding interaction between quinoline (B57606) analogues and the DNA gyrase enzyme from Mycobacterium tuberculosis was studied to predict inhibitory activity. nih.gov The analysis identified specific hydrogen bonds between the ligand's N-H groups and residues like GLY120 and SER118, as well as hydrophobic interactions with PRO124, VAL97, and ASP122. nih.gov This type of analysis, which combines hydrogen bond and hydrophobic interaction data, provides strong evidence for the potency of a ligand against its target enzyme. nih.gov

Cellular Pathway Modulation

Beyond direct target engagement, it is vital to understand how these interactions translate into broader effects on cellular signaling pathways. Research has focused on the ability of this compound analogues to induce apoptosis in cancer cells and to modulate inflammatory signaling cascades.

Several benzamide derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. A study of substituted 2-hydroxy-N-(arylalkyl)benzamides found that several compounds could inhibit proliferation and trigger apoptosis in a dose-dependent manner. nih.gov One of the most potent compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was shown to cause an increase in apoptotic markers in a melanoma cell line, including the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

The mechanism of apoptosis induction can involve the modulation of key regulatory proteins. The combination of certain therapeutic agents can lead to a synergistic effect. For example, a study combining 2,4,3',5′-tetramethoxystilbene (TMS) with nutlin-3a (B1683890) in HeLa cervical cancer cells resulted in synergistic apoptosis. nih.gov This combined treatment led to an increased expression of mitochondrial pro-apoptotic factors like Bax and Bak, and enhanced the translocation of apoptosis-inducing factor (AIF) to the nucleus. nih.gov The induction of apoptosis by HDAC inhibitors, which include certain benzamide derivatives, is also often mediated by the activation of caspases. nih.gov

Compound ClassCellular EffectKey MarkersCell Line
Substituted 2-hydroxy-N-(arylalkyl)benzamidesApoptosis InductionCaspase activation, PARP cleavage nih.govG361 (Melanoma) nih.gov
TMS + Nutlin-3aSynergistic ApoptosisIncreased Bax/Bak, AIF translocation nih.govHeLa (Cervical Cancer) nih.gov

The anti-inflammatory properties of benzamide analogues have been linked to their ability to modulate critical signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory cytokines. nih.govmdpi.com

A byproduct from an N-benzylation reaction, identified as 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate, was found to possess anti-inflammatory potential by effectively inhibiting cyclooxygenase-2 (COX-2). nih.gov The inhibition of COX-2 is a well-established mechanism for reducing inflammation.

Other related compounds have been shown to exert their anti-inflammatory effects by targeting upstream signaling components. The TLR4/NF-κB pathway is essential in regulating inflammation. nih.gov Studies on various compounds have demonstrated that inhibiting this pathway can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.com For instance, an N-acylhydrazone derivative demonstrated anti-inflammatory effects by acting through the nitric oxide pathway and reducing levels of IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com Similarly, a triazole derivative showed neuroprotective effects in an Alzheimer's model by repressing MAPK/NF-κB signaling, which in turn decreased the production of TNF-α and IL-6. mdpi.com

Modulation of Redox Homeostasis in Parasitic Models

The balance of reduction-oxidation (redox) reactions is crucial for parasite survival, playing a key role in energy metabolism, antioxidant defense, and various signaling pathways. Many antiparasitic drugs exert their effects by disrupting this delicate equilibrium. For instance, the salicylanilide (B1680751) class of compounds, which shares structural similarities with benzamides, is known to interfere with the parasite's energy production by uncoupling oxidative phosphorylation. This process disrupts the mitochondrial membrane potential essential for ATP synthesis.

While direct studies on this compound are limited, research on related compounds suggests a potential for similar activity. For example, niclosamide, a chlorinated salicylanilide, has demonstrated the ability to induce the production of reactive oxygen species (ROS) in cancer cells, a mechanism that contributes to its cytotoxic effects. nih.gov An overproduction of ROS can lead to significant oxidative stress within a parasite, overwhelming its natural antioxidant defenses, such as the glutathione (B108866) and thioredoxin systems. This can result in damage to vital cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

A proposed mechanism for redox modulation by such compounds involves their interaction with parasitic redox enzymes that are either absent in the host or structurally distinct. nih.gov This could lead to either the inhibition of the parasite's antioxidant capacity or the generation of toxic reactive intermediates.

Table 1: Potential Effects of Benzamide Analogues on Parasitic Redox Homeostasis

MechanismPotential Consequence in Parasites
Uncoupling of Oxidative PhosphorylationDepletion of ATP, leading to energy crisis and paralysis.
Inhibition of Redox-Regulating EnzymesCompromised ability to neutralize oxidative stress.
Generation of Reactive Oxygen Species (ROS)Damage to cellular macromolecules and induction of apoptosis.
Interference with Electron Transport ChainDisruption of cellular respiration and energy production.

Molecular Mechanism of Selective Action

The selective toxicity of an antiparasitic agent—its ability to harm the parasite without significantly affecting the host—is a cornerstone of its therapeutic value. For benzamide analogues, this selectivity can be attributed to several factors at the molecular level.

One primary basis for selectivity lies in the specific molecular targets within the parasite that are either unique to the organism or sufficiently different from their host counterparts. For example, some benzimidazole (B57391) anthelmintics achieve their selective toxicity by binding with high affinity to the parasite's β-tubulin, a protein crucial for microtubule formation, while showing much lower affinity for the host's version of the protein. otavachemicals.com

In the case of compounds that disrupt energy metabolism, selectivity can arise from differences in the metabolic pathways between the parasite and the host. Parasites often rely on anaerobic or specific mitochondrial pathways that are more vulnerable to disruption than the host's metabolic processes. otavachemicals.com

The structural features of this compound, such as the chloro- and ethoxy- substitutions, are critical in determining its interaction with target proteins. Structure-activity relationship (SAR) studies on other N-phenylbenzamide derivatives have shown that electron-withdrawing groups can be essential for their potency against parasites like Schistosoma mansoni. biorxiv.org The specific arrangement of these functional groups influences the compound's binding affinity and inhibitory activity, contributing to its selective action.

Phenotypic Screening and Deconvolution Strategies

The discovery of novel antiparasitic agents often begins with phenotypic screening, an approach where large libraries of chemical compounds are tested for their ability to induce a desired change in the parasite's phenotype, such as death, paralysis, or inhibited growth. This method is particularly valuable as it does not require prior knowledge of a specific drug target.

Phenotypic Screening: A typical phenotypic screening workflow for a compound like this compound would involve:

Assay Development: Establishing a robust and scalable assay using the target parasite (e.g., a motility assay for worms or a viability assay for protozoa).

High-Throughput Screening (HTS): Testing a diverse library of compounds, including benzamide analogues, at a set concentration to identify "hits" that produce the desired phenotypic effect.

Hit Confirmation and Dose-Response Analysis: Re-testing the initial hits to confirm their activity and determine their potency (e.g., EC50 or IC50 values).

Deconvolution Strategies: Once a potent hit like this compound is identified through phenotypic screening, the next critical step is "target deconvolution"—the process of identifying its molecular target(s) and mechanism of action. This is essential for understanding how the compound works and for its further development. Common deconvolution strategies include:

Affinity-Based Methods: This involves using a modified version of the compound to "pull out" its binding partners from a parasite lysate.

Genetic and Genomic Approaches: Screening for resistance mutations in the parasite can pinpoint the gene that encodes the drug's target.

Proteomic Profiling: Techniques like thermal proteome profiling can identify proteins that are stabilized or destabilized upon binding to the compound, suggesting a direct interaction.

The combination of phenotypic screening to identify active compounds and subsequent target deconvolution provides a powerful pathway for the discovery and development of new antiparasitic drugs with novel mechanisms of action.

Computational and Theoretical Studies in Support of N 2 Chlorobenzyl 4 Ethoxybenzamide Research

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, especially those utilizing Density Functional Theory (DFT), are crucial for understanding the three-dimensional structure and electronic characteristics of molecules.

Conformational Analysis: A molecule's biological activity is inherently tied to its conformation. For N-(2-chlorobenzyl)-4-ethoxybenzamide, the rotational possibilities around the amide bond and the bonds linking the benzyl (B1604629) and benzoyl rings dictate its accessible shapes. researchgate.net DFT-based conformational analysis can pinpoint the most stable, low-energy forms of the molecule in various states, such as in a vacuum or a solvent. researchgate.net Research on comparable N-benzyl amides has indicated that the cis and trans isomers at the amide bond possess different energy levels, which can be clarified through these calculations. researchgate.net The potential energy surfaces can be explored by methodically rotating particular dihedral angles to create a map of the conformational landscape. researchgate.net

Electronic Properties: Quantum chemical calculations are capable of ascertaining a variety of electronic properties that are vital for comprehending the reactivity and interaction of this compound with biological targets. These properties include:

Molecular Electrostatic Potential (MEP): The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) areas of a molecule. This is crucial for forecasting non-covalent interactions like hydrogen bonding and electrostatic interactions with a receptor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with their energy difference, are key determinants of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap typically indicates greater reactivity. researchgate.net

Mulliken and Natural Bond Orbital (NBO) Charges: These analyses detail the charge distribution on each atom of the molecule, providing a window into its polarity and likely sites for electrophilic and nucleophilic reactions.

A DFT study on chlorinated phenyl benzamides showed how the placement of chlorine atoms affects the molecule's band gap and dielectric constant. researchgate.net For example, the calculated band gap for 4-chloro-phenyl-benzamide was 0.74 eV, whereas for 2-chloro-3-chloro-phenyl-benzamide, it was 3.08 eV. researchgate.net Similar calculations for this compound would be extremely valuable for understanding the effects of its unique substitution pattern.

Table 1: Illustrative Electronic Properties of Substituted Benzamides from Theoretical Calculations (Note: This table is for illustrative purposes and is not specific to this compound, as direct data is not available. The values are based on general findings for similar compounds.)

PropertyCalculated Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity
Dipole Moment3.5 DInfluences solubility and binding

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular Docking: This computational method predicts how a ligand is likely to orient itself when it binds to a protein target. mdpi.comnih.gov For this compound, molecular docking could be employed to screen for potential biological targets by virtually placing the molecule into the binding sites of different proteins. The scoring functions within docking software estimate the binding affinity, which helps in ranking various poses and potential targets. fip.org For instance, studies on other benzamide (B126) derivatives have effectively used molecular docking to foresee their binding modes to enzymes such as human rhinovirus 3C protease and to comprehend structure-activity relationships. nih.govconnectjournals.com The outcomes of docking can highlight important interactions, including hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov

Molecular Dynamics (MD) Simulations: Subsequent to molecular docking, MD simulations can offer a more dynamic and realistic depiction of the ligand-protein complex. rsc.orgdntb.gov.ua These simulations track the movements of atoms and molecules over a period, enabling the evaluation of the stability of the docked position and the flexibility of both the protein and the ligand. nih.govsemanticscholar.org MD simulations can aid in refining the binding mode suggested by docking and in calculating binding free energies with enhanced accuracy. rsc.org Research on benzamide derivatives has utilized MD simulations to confirm docking outcomes and to study the dynamic behavior of the ligand in the target's binding pocket. dntb.gov.uafigshare.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling technique that seeks to form a mathematical link between the chemical structures of a set of compounds and their biological effects. jppres.comunair.ac.id For a collection of analogs of this compound, a QSAR model could be formulated to forecast the activity of new, yet-to-be-synthesized compounds. nih.govnih.gov

The procedure entails:

Data Set: A group of compounds with known biological activities (e.g., IC50 values) is needed.

Descriptor Calculation: A variety of molecular descriptors, which are numerical values representing the chemical structure (such as physicochemical, topological, and electronic descriptors), are computed for every compound. nih.gov

Model Building: Statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to create a mathematical equation that connects the descriptors to the biological activity. unair.ac.idnih.gov

Model Validation: The forecasting capability of the QSAR model is thoroughly checked using both internal and external validation methods.

A study on benzylidene hydrazine (B178648) benzamide derivatives successfully formulated a QSAR model to predict their anticancer effects on a human lung cancer cell line. jppres.comunair.ac.id The resulting equation offered understanding of the structural elements that are key to the observed activity. jppres.comunair.ac.id Such a method could be very advantageous in refining the structure of this compound for a specific biological purpose.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based methods are pivotal in contemporary drug discovery and are applicable to the study of this compound.

Ligand-Based Drug Design (LBDD): This strategy is employed when the three-dimensional structure of the biological target is not known. nih.gov It is based on the information from other molecules that are known to bind to the target. nih.gov LBDD techniques include:

Pharmacophore Modeling: A pharmacophore model outlines the crucial three-dimensional configuration of chemical features (like hydrogen bond donors/acceptors, hydrophobic areas, aromatic rings) required for biological activity. nih.gov This model can be used to sift through large compound collections to find new potential candidates.

3D-QSAR: Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to construct 3D QSAR models that can direct the modification of a leading compound to enhance its activity.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known (from X-ray crystallography or NMR spectroscopy), SBDD can be utilized. nih.govresearchgate.net This method includes:

Docking and Scoring: As previously mentioned, docking is used to predict the binding mode of a ligand.

De Novo Design: Algorithms can be used to create novel ligands that are designed to be complementary in shape and chemical properties to the binding site of the target.

The discovery of benzamide analogs as modulators of neuronal nicotinic receptors was successfully guided by a mix of ligand-based and structure-based strategies. nih.gov

In Silico Prediction of Biological Activities and Target Fishing

In the preliminary phases of drug discovery, identifying the biological targets of a compound is often a primary goal. "Target fishing" or "inverse docking" is an in silico method that can forecast the potential protein targets of a small molecule like this compound. mdpi.comnih.gov This is done by docking the compound against an extensive database of protein structures and then ranking the potential targets according to the predicted binding affinities. nih.gov

Moreover, a variety of computational tools can predict a broad spectrum of biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) from a compound's chemical structure. mdpi.com These forecasts can aid in prioritizing compounds for more experimental investigation and in spotting potential issues early in the drug discovery pipeline. mdpi.com For instance, in silico ADMET prediction for a series of new benzamide derivatives indicated that the compounds had excellent intestinal absorption and were not predicted to be toxic in terms of AMES, cardiotoxicity, or skin sensitization. mdpi.com

Chemoinformatics and Data Mining for Analog Discovery

Chemoinformatics applies computational methods to analyze and handle large collections of chemical data. nih.govrjpbr.com For this compound, chemoinformatics tools can be utilized to:

Similarity Searching: Scan large chemical databases for compounds with similar structures or characteristics. This can help in finding known drugs or compounds with established biological activities that are structurally akin to the molecule , offering hints about its possible therapeutic uses.

Library Design: Create combinatorial libraries of analogs for synthesis and screening. nih.govchemrxiv.org By methodically altering the substituents on the benzamide framework, it is possible to investigate the structure-activity relationship more thoroughly.

Data Mining: Examine large screening datasets to uncover trends and patterns that can inform the optimization of lead compounds.

The application of chemoinformatic strategies has been demonstrated to broaden the scope of known medicinal chemistry and to quicken the pace of the drug discovery process. nih.gov

Preclinical Biological Evaluation of N 2 Chlorobenzyl 4 Ethoxybenzamide and Its Advanced Analogues

In Vitro Antiproliferative Activity in Cancer Cell Lines

No studies were identified that investigated the in vitro antiproliferative activity of N-(2-chlorobenzyl)-4-ethoxybenzamide in cancer cell lines. While the broader class of benzamides has been a subject of interest in oncology research, with various derivatives showing cytotoxic effects, specific data for this compound is absent from the current body of scientific literature.

Dose-Response Profiling and Selectivity Across Cell Types

There is no available data from which to construct a dose-response profile for this compound. Consequently, information regarding its potency (e.g., IC₅₀ values) and selectivity across different cancer cell types or between cancerous and non-cancerous cells is not available.

Evaluation of Cell Viability and Growth Inhibition

No research could be found that specifically evaluates the effect of this compound on the viability or growth inhibition of cancer cells. Therefore, no data tables on its efficacy in this regard can be provided.

In Vitro Antileishmanial and Antiparasitic Efficacy

A comprehensive search for studies on the in vitro antileishmanial or any other antiparasitic activity of this compound returned no results.

Inhibition of Parasite Growth and Survival

There is no information available in the scientific literature regarding the ability of this compound to inhibit the growth or survival of any parasitic organisms.

Assessment of Compound Activity Against Different Parasite Stages

No studies have been published that assess the efficacy of this compound against various life cycle stages of parasites, such as amastigotes or promastigotes in the case of Leishmania.

In Vitro Antimicrobial and Antifungal Spectrum Analysis (If Relevant)

No relevant studies were found that report on the analysis of the in vitro antimicrobial or antifungal spectrum of this compound.

Selected In Vivo Preclinical Efficacy Studies (Excluding Human Trials)

Research into the in vivo efficacy of this compound is not extensively documented in publicly available literature. However, significant preclinical work has been conducted on structurally related advanced analogues, particularly a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives. These studies provide crucial proof-of-concept for the therapeutic potential of this class of compounds in various disease models.

Proof-of-Concept Studies in Relevant Animal Models (e.g., Xenograft, Infection Models)

While direct in vivo efficacy studies on this compound are not readily found, research on its analogues has established a strong foundation for their potential use in treating infectious diseases.

Notably, a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV) and Respiratory Syncytial Virus (RSV). nih.govnih.gov These compounds were developed as derivatives of niclosamide, an FDA-approved drug, in an effort to optimize antiviral activity and reduce toxicity. nih.govnih.gov

In the context of HAdV, several analogues demonstrated significant potency with sub-micromolar to low micromolar activity. nih.gov One of the most promising compounds, analogue 15 , showed not only improved anti-HAdV activity but also significantly lower cytotoxicity compared to the parent compound, niclosamide. nih.gov Crucially, this analogue was tested for in vivo toxicity and was found to have a high maximum tolerated dose of 150 mg/kg in a hamster model, a finding that strongly supports its suitability for future in vivo efficacy studies for treating HAdV infections. nih.gov

For RSV, another major cause of lower respiratory tract infections, a series of these benzamide (B126) analogues also showed potent inhibitory effects. nih.gov Six specific compounds were selected for more detailed investigation based on their low cytotoxicity and ability to substantially inhibit RSV replication. nih.gov Although in vivo animal model testing for RSV was identified as a future direction for this research, the potent in vitro activity serves as a critical proof-of-concept for their therapeutic application. nih.gov The primary findings from these studies highlight the potential of this chemical class to combat significant viral pathogens.

Table 1: Preclinical Activity of Selected Benzamide Analogues

Compound/AnalogueTarget VirusKey Preclinical FindingsIn Vivo Model StatusCitation
Analogue 15 (from series)Human Adenovirus (HAdV)Improved anti-HAdV activity (IC₅₀ = 0.27 μM) and low cytotoxicity.Maximum tolerated dose of 150 mg/kg established in hamsters. nih.gov
6 Analogues (from series)Respiratory Syncytial Virus (RSV)Potent inhibition of RSV replication and associated inflammation.Identified as candidates for future in vivo animal model testing. nih.gov

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarker studies are essential for understanding how a drug affects its target in the body. For the advanced benzamide analogues, preclinical assessments have focused on biomarkers related to their antiviral mechanism of action.

In studies against RSV, the analogues were found to suppress not only viral replication but also the host's inflammatory response to the infection. nih.gov Key pharmacodynamic effects included the inhibition of RSV-induced activation of transcription factors IRF3 and NF-κB. nih.gov These transcription factors are crucial for the production of cytokines and chemokines that drive inflammation. By suppressing their activation, the compounds demonstrated an anti-inflammatory potential in addition to their direct antiviral activity. nih.gov This dual mechanism is a significant finding, as much of the pathology of RSV infection is due to the host inflammatory response. nih.gov

Similarly, preliminary mechanistic studies on the anti-HAdV activity of these analogues indicated that they target different stages of the viral life cycle. nih.gov For instance, certain compounds appear to inhibit HAdV DNA replication, while others act on later steps of viral maturation. nih.gov These findings provide a basis for selecting and evaluating specific biomarkers, such as viral DNA load or expression of late-stage viral proteins, in future in vivo studies.

The assessment of these molecular and cellular biomarkers in preclinical models provides strong evidence of the compounds' biological activity and helps to elucidate their mechanism of action, which is a critical step in their development as therapeutic agents.

Future Research Directions and Therapeutic Potential

Elucidation of Novel Biological Targets

A primary and critical avenue for future research into N-(2-chlorobenzyl)-4-ethoxybenzamide is the comprehensive identification and validation of its molecular targets. The broad biological activities observed in analogous benzamide (B126) structures, including anticancer, anti-inflammatory, and antiviral effects, suggest a rich and varied interactome for this compound. nih.govnih.gov

Initial screening efforts should employ high-throughput methodologies to cast a wide net. Techniques such as differential proteomics, where protein expression profiles of treated versus untreated cells are compared, can provide initial clues. Furthermore, affinity chromatography, using the compound as a bait molecule, could directly isolate binding partners from cell lysates.

Computational approaches, including molecular docking and virtual screening, will be instrumental in predicting potential binding sites on known and novel proteins. By modeling the interaction of this compound with protein libraries, researchers can prioritize targets for experimental validation. For instance, docking studies on related compounds have successfully predicted interactions with enzymes like enteropeptidase. nih.gov This in-silico work can be guided by the known activities of similar benzamides, which have shown inhibitory potential against enzymes such as α-glucosidase and α-amylase. nih.gov

Development of Advanced In Vitro and In Vivo Research Models

To rigorously evaluate the therapeutic potential of this compound, the development and utilization of sophisticated research models are paramount. Moving beyond simple 2D cell cultures, three-dimensional (3D) organoid and spheroid models derived from patient tissues will offer a more physiologically relevant context to study the compound's efficacy and mechanism of action. These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues.

In the realm of oncology, for example, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, would be invaluable. These models have been shown to more accurately predict clinical outcomes compared to traditional cell line-derived xenografts. For infectious diseases, such as those caused by human adenovirus, engineered cell lines or primary cell cultures that support robust viral replication will be essential for assessing antiviral activity. nih.gov

The development of such advanced models will be crucial for obtaining meaningful preclinical data and for understanding the compound's behavior in a system that more closely mimics human physiology.

Exploration of Combination Therapies with Existing Agents (Preclinical Focus)

A powerful strategy in modern therapeutics is the use of combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. Future preclinical studies should systematically explore the synergistic potential of this compound with established therapeutic agents.

For instance, if the compound is found to have anticancer properties, it could be tested in combination with standard-of-care chemotherapeutics or targeted agents. The rationale for such combinations could be based on complementary mechanisms of action. If this compound is found to inhibit a specific signaling pathway, combining it with a drug that targets a parallel pathway could lead to a more profound and durable response.

In the context of infectious diseases, combination with other antiviral agents could be explored. For example, if the compound is found to inhibit viral replication, as has been suggested for similar benzamide analogues against human adenovirus, combining it with a drug that blocks viral entry could provide a multi-pronged attack. nih.gov Preclinical evaluation of such combinations in relevant cell culture and animal models will be a critical step.

Strategic Development Towards Preclinical Candidate Selection

The path from a promising hit compound to a preclinical candidate is a meticulous process of optimization and evaluation. For this compound, this will involve a strategic, iterative process of medicinal chemistry and preclinical testing.

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key pharmacophoric features and optimize for potency and selectivity. This approach has been successfully used to improve the activity of other benzamide derivatives. nih.gov

In parallel, absorption, distribution, metabolism, and excretion (ADME) properties must be profiled to ensure the compound has favorable pharmacokinetic characteristics. Early assessment of metabolic stability, membrane permeability, and potential for off-target effects is crucial. The goal is to develop a lead compound with a well-balanced profile of efficacy and drug-like properties, making it a suitable candidate for more advanced preclinical development.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools for chemical biology research. By functionalizing the molecule with reporter tags, such as fluorescent dyes or biotin, researchers can create chemical probes to visualize and track the compound's interactions within living cells. sigmaaldrich.com

These probes can be used in a variety of applications, including:

Target Identification and Validation: Fluorescently labeled probes can be used in cellular imaging and flow cytometry to confirm target engagement and localization.

Mechanism of Action Studies: Probes can help to elucidate the downstream effects of target binding and to map the signaling pathways involved.

Diagnostic Tools: In the long term, derivatives of this compound could potentially be developed into diagnostic imaging agents to detect specific disease biomarkers.

The development of such chemical biology probes will not only advance our understanding of the therapeutic potential of this compound but also contribute to the broader toolkit available to researchers for studying complex biological systems.

Q & A

Q. What are the common synthetic routes for preparing N-(2-chlorobenzyl)-4-ethoxybenzamide?

The synthesis typically involves multi-step reactions, including halogenation and amide coupling. For example, bromination of aniline derivatives (e.g., 2-chloroaniline) followed by condensation with 4-ethoxybenzoic acid derivatives under coupling agents like EDC/HOBt . Reaction conditions (e.g., solvent, temperature) significantly impact yield, with dichloromethane or DMF commonly used at 0–25°C .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity .
  • HPLC-MS for assessing molecular weight and detecting impurities .
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .

Q. How can researchers determine the solubility and stability of this compound for experimental use?

Solubility screening in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., chloroform) is critical. Stability under varying pH (e.g., phosphate buffers) and temperatures should be tested via accelerated degradation studies . UV-Vis spectroscopy can monitor decomposition kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time .
  • Employ continuous flow synthesis to enhance reproducibility and scalability .
  • Monitor intermediates via in-situ FTIR to identify bottlenecks in multi-step syntheses .

Q. What strategies are effective for evaluating the compound’s biological activity in antimicrobial assays?

  • MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
  • Enzyme inhibition studies (e.g., targeting bacterial dihydrofolate reductase) with IC₅₀ calculations .

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

  • Synthesize derivatives with varied substituents (e.g., replacing ethoxy with methoxy or altering chloro positioning) .
  • Use molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450) .
  • Compare logP values and electronic effects (Hammett constants) to correlate physicochemical properties with bioactivity .

Q. How should researchers address contradictions in spectral data or bioactivity results across studies?

  • Validate analytical methods using certified reference standards (e.g., NIST data ).
  • Replicate experiments under controlled conditions (e.g., humidity, light exposure) to identify environmental variables .
  • Apply multivariate statistical analysis (e.g., PCA) to distinguish experimental noise from true trends .

Q. What methodologies are suitable for assessing the compound’s stability in formulation studies?

  • Forced degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) stress .
  • LC-MS/MS to identify degradation products and propose degradation pathways .
  • Accelerated stability testing (ICH guidelines) to predict shelf-life .

Notes for Methodological Rigor

  • Data Validation : Cross-reference spectral data with PubChem or NIST databases .
  • Controlled Experiments : Include positive/negative controls in bioassays (e.g., ciprofloxacin for antimicrobial tests) .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.